Nigrocin-1-OW3
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GILGNIVGMGKKVVCGLSGLC |
Origin of Product |
United States |
Structural Elucidation and Synthetic Chemistry of Nigrocin 1 Ow3
Determination of Primary Amino Acid Sequence and Post-Translational Modifications
The primary structure of a peptide, its amino acid sequence, is fundamental to its function. For Nigrocin-1-OW3, this sequence has been determined, laying the groundwork for understanding its biological activity.
The amino acid sequence of this compound is GILGNIVGMGKKVVCGLSGLC. This 21-residue peptide is characterized by a notable abundance of hydrophobic amino acids, a common feature among antimicrobial peptides that facilitates their interaction with microbial membranes.
Post-translational modifications (PTMs) are crucial for the structure and function of many peptides and proteins. thermofisher.comwikipedia.org These modifications, which occur after the peptide chain is synthesized, can include the formation of disulfide bonds, amidation of the C-terminus, and other chemical alterations. thermofisher.comwikipedia.org In the case of nigrocin peptides, a common and critical PTM is the formation of an intramolecular disulfide bond. For this compound, this bond is predicted to form between the two cysteine (C) residues at positions 15 and 21. This covalent linkage creates a cyclic loop at the C-terminal end of the peptide, a feature that is essential for stabilizing its three-dimensional structure and, consequently, its antimicrobial activity. vulcanchem.com While other PTMs are known to occur in peptides, the disulfide bridge is the most well-characterized for the nigrocin family. The determination of such modifications is often achieved through a combination of mass spectrometry and Edman degradation. nih.gov
| Attribute | Details |
|---|---|
| Amino Acid Sequence | GILGNIVGMGKKVVCGLSGLC |
| Number of Residues | 21 |
| Predicted Post-Translational Modification | Intramolecular disulfide bond between Cys15 and Cys21 |
Secondary and Tertiary Structure Characterization
The biological function of a peptide is intrinsically linked to its three-dimensional conformation, which is described by its secondary and tertiary structures. For this compound, while specific experimental data like X-ray crystallography or high-resolution NMR spectroscopy are not available, its structure can be reliably predicted based on studies of homologous nigrocin peptides. vulcanchem.com
It is anticipated that this compound adopts an amphipathic α-helical structure, particularly when in a membrane-like environment. vulcanchem.com This common structural motif in antimicrobial peptides is characterized by the segregation of hydrophobic and hydrophilic amino acid residues on opposite faces of the helix. This amphipathicity is crucial for the peptide's mechanism of action, allowing the hydrophobic face to interact with the lipid core of microbial membranes while the hydrophilic face can interact with the aqueous environment or the phospholipid head groups.
Biosynthetic Pathway Elucidation of this compound
The biosynthesis of antimicrobial peptides like this compound in frogs is a complex process involving the transcription of a specific gene, translation into a precursor protein, and subsequent post-translational modifications to yield the mature, active peptide.
Identification of Precursor Proteins and Enzymatic Machinery
This compound is synthesized as a larger precursor protein, known as a prepropeptide. conicet.gov.ar This precursor typically has a tripartite structure: a signal peptide, an acidic propeptide, and the C-terminal mature peptide. conicet.gov.ar The signal peptide, a sequence of around 22 amino acids, directs the nascent polypeptide into the endoplasmic reticulum for secretion. conicet.gov.ar Following this, the acidic propeptide region is thought to play a role in the correct folding of the mature peptide and in preventing its activity until it is secreted.
The maturation of this compound from its precursor involves a series of enzymatic cleavage events. Specific proteases recognize and cleave the peptide at defined sites to release the mature form. The formation of the intramolecular disulfide bond is also an enzyme-catalyzed process that occurs during the post-translational modification phase.
Genetic Basis of Biosynthesis and Gene Cluster Analysis
The genetic information encoding this compound is located within the genome of the source organism, likely an Odorrana frog species. Antimicrobial peptide genes in frogs are often found in clusters, suggesting that they have arisen through gene duplication and diversification events. plos.org Analysis of these gene clusters in Odorrana frogs reveals a high diversity of antimicrobial peptide genes, which allows these animals to produce a wide array of defense molecules. plos.orgoup.com
The gene encoding the this compound precursor typically consists of two exons separated by an intron. conicet.gov.ar The first exon usually codes for the signal peptide, while the second exon encodes the acidic propeptide and the mature peptide sequence. conicet.gov.ar The study of these gene clusters and their expression provides insights into the evolutionary strategies that frogs have developed to combat pathogens in their environment.
Total Synthesis Strategies for this compound and Analogues
The chemical synthesis of peptides like this compound is essential for research purposes, allowing for the production of sufficient quantities for structural and functional studies, as well as for the creation of analogues with potentially enhanced properties.
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is the standard method for the chemical synthesis of peptides like this compound. nih.govbachem.compowdersystems.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. powdersystems.com
The synthesis starts from the C-terminus of the peptide, with the first amino acid being anchored to the resin. The synthesis cycle then involves the deprotection of the N-terminal protecting group of the resin-bound amino acid, followed by the coupling of the next N-protected amino acid. This cycle is repeated until the entire peptide sequence is assembled. The use of excess reagents drives the reactions to completion, and by-products and excess reagents are easily removed by washing the resin. nih.gov
Solution-Phase Synthesis Approaches
While solid-phase peptide synthesis (SPPS) is the dominant method for producing peptides like this compound, solution-phase synthesis offers an alternative approach, particularly for large-scale production or for the synthesis of specific peptide fragments. In a solution-phase approach, amino acids or peptide fragments are coupled in a suitable solvent. Protecting groups are essential to prevent unwanted side reactions at the N-terminus, C-terminus, and reactive amino acid side chains. zoores.ac.cn
A typical solution-phase synthesis would involve the sequential coupling of protected amino acids. For instance, the synthesis could start from the C-terminal amino acid, with its carboxyl group protected as an ester. The next N-terminally protected amino acid would then be activated using a coupling reagent and added to the reaction mixture. After the coupling reaction, the N-terminal protecting group of the resulting dipeptide would be removed, allowing for the addition of the next amino acid in the sequence. This cycle of coupling and deprotection is repeated until the full peptide chain is assembled.
The choice of protecting groups and coupling reagents is critical to the success of solution-phase synthesis. Common N-terminal protecting groups include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), while side-chain protecting groups are chosen based on the specific amino acid. Coupling reagents facilitate the formation of the peptide bond by activating the carboxyl group of the incoming amino acid.
| Component | Examples in Solution-Phase Synthesis | Function |
| N-terminal Protecting Groups | Boc (tert-butyloxycarbonyl), Z (benzyloxycarbonyl) | Prevents unwanted reactions at the amino terminus. |
| C-terminal Protecting Groups | Methyl ester, Benzyl ester | Protects the carboxyl group of the C-terminal amino acid. |
| Side-Chain Protecting Groups | Dependent on the amino acid (e.g., Trt for Cysteine) | Prevents side reactions involving reactive amino acid side chains. |
| Coupling Reagents | DCC (dicyclohexylcarbodiimide), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Activates the carboxyl group for peptide bond formation. |
Stereochemical Control and Purity Assessment in Synthesis
Maintaining the correct stereochemistry of each amino acid is paramount during peptide synthesis, as the biological activity of peptides is highly dependent on their three-dimensional structure. rsc.org With the exception of glycine, all proteinogenic amino acids are chiral, existing as L- and D-enantiomers. Naturally occurring peptides, including the nigrocins, are typically composed of L-amino acids. zoores.ac.cn During synthesis, racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur, particularly during the activation step of the carboxyl group. rsc.org
To minimize racemization, several strategies are employed:
Use of Additives: Coupling reagents are often used in combination with additives such as HOBt (hydroxybenzotriazole) or OxymaPure, which can suppress racemization. csic.es
Controlled Temperature: Performing coupling reactions at lower temperatures can help to reduce the rate of racemization. frontiersin.org
Choice of Protecting Groups and Coupling Reagents: The selection of appropriate protecting groups and coupling reagents can significantly impact the degree of racemization.
The purity of the synthesized this compound, including its stereochemical integrity, is assessed using a combination of analytical techniques.
Purity and Impurity Assessment:
| Analytical Technique | Purpose | Common Findings |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | To separate the target peptide from impurities based on hydrophobicity. Purity is determined by the relative area of the main peak. acs.orgcabidigitallibrary.org | The chromatogram will show a major peak for the correct peptide and smaller peaks for impurities such as truncated or deletion sequences. researchgate.netmdpi.com |
| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized peptide and identify impurities. researchgate.netacs.org | The mass spectrum should show a prominent peak corresponding to the calculated molecular weight of this compound. Other peaks may indicate impurities. |
| Amino Acid Analysis (AAA) | To determine the amino acid composition of the synthesized peptide. | Confirms that the correct ratio of amino acids is present in the final product. |
| Enantioselective Gas Chromatography or HPLC | To determine the enantiomeric purity of the peptide after hydrolysis. rsc.org | This analysis can quantify the presence of any D-amino acids, indicating the extent of racemization during synthesis. |
Development of Chemical Derivatization and Structure Modification Techniques
The development of chemical derivatization and structure modification techniques is a key area of research for antimicrobial peptides like this compound. nih.gov The goal of these modifications is often to enhance the peptide's therapeutic properties, such as increasing its antimicrobial potency, improving its stability against proteases, or reducing its toxicity to mammalian cells. researchgate.net
Several strategies for the chemical modification of antimicrobial peptides have been explored:
Amino Acid Substitution: Replacing specific amino acids in the peptide sequence can have a significant impact on its properties. For example, increasing the net positive charge by substituting neutral or acidic amino acids with basic residues like lysine (B10760008) or arginine can enhance antimicrobial activity. mdpi.commdpi.com Altering the hydrophobicity of the peptide through amino acid substitution can also modulate its interaction with bacterial membranes. mdpi.com
Terminal Modifications: The N- and C-termini of the peptide can be modified to improve its stability and activity. For instance, N-terminal acylation or C-terminal amidation can protect the peptide from degradation by exopeptidases. nih.gov
Cyclization: Introducing cyclic structures, either through head-to-tail cyclization or by forming additional disulfide bonds, can increase the conformational rigidity and proteolytic stability of the peptide. pnas.org
Conjugation: Attaching other molecules, such as fatty acids (lipidation) or polyethylene (B3416737) glycol (PEGylation), can alter the peptide's pharmacokinetic properties and improve its therapeutic potential. nih.gov
In the context of nigrocin peptides, modifications to the "Rana box" have been investigated to understand its role in antimicrobial activity. mdpi.com For example, a study on Nigrosin-6VL, another peptide from Odorrana andersonii, involved creating an analogue with enhanced cationicity while preserving the Rana box structure, which resulted in improved therapeutic efficacy. nih.gov
Molecular Mechanisms of Action of Nigrocin 1 Ow3
Investigation of Cellular Targets and Binding Interactions
The initial interaction of cationic AMPs like Nigrocin-1-OW3 with target microbial cells is primarily driven by electrostatic attraction to the negatively charged components of the microbial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This is followed by hydrophobic interactions that lead to membrane insertion and disruption or translocation into the cytoplasm to engage intracellular targets.
Membrane Permeabilization and Disruption Mechanisms
Based on the actions of other amphipathic, cationic peptides, this compound likely disrupts microbial membranes through one or more established models. These models are not mutually exclusive and can depend on the peptide's concentration and the specific lipid composition of the target membrane.
Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane, forming a pore where the hydrophobic surfaces of the peptides face the lipid acyl chains and the hydrophilic surfaces line the aqueous channel.
Toroidal Pore Model: Here, the peptides also insert into the membrane, but they induce the lipid monolayers to bend continuously, creating a pore lined by both the peptides and the head groups of the lipid molecules.
Carpet Model: In this mechanism, the peptides accumulate on the surface of the membrane, parallel to the lipid bilayer. Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the eventual disintegration of the membrane.
Studies on a related peptide, Nigrosin-6VL, have shown that it can induce membrane permeability changes in E. coli in a concentration-dependent manner, supporting a membrane-active mechanism for this family of peptides. mdpi.com
Table 1: Potential Membrane Permeabilization Models for this compound (Based on general antimicrobial peptide mechanisms)
| Model | Description | Key Features |
| Barrel-Stave | Peptides form a barrel-like pore through the membrane. | Hydrophobic peptide regions interact with lipid tails; hydrophilic regions form the pore interior. |
| Toroidal Pore | Peptides and lipid head groups together line the pore. | Involves significant membrane curvature. |
| Carpet | Peptides disrupt the membrane in a detergent-like fashion. | Requires a high local concentration of peptides on the membrane surface. |
Intracellular Target Identification and Validation
Should this compound translocate across the microbial membrane without causing immediate lysis, it could interact with various intracellular components to exert its antimicrobial effect. While specific intracellular targets for this compound have not been experimentally identified, general targets for AMPs include:
Nucleic Acids (DNA and RNA): Cationic peptides can bind to the negatively charged phosphate (B84403) backbone of DNA and RNA, potentially interfering with replication, transcription, and translation processes.
Proteins and Enzymes: AMPs can inhibit essential cellular processes by binding to and inactivating key enzymes or other proteins. For instance, some AMPs have been shown to inhibit protein synthesis by targeting ribosomes.
Cell Wall Synthesis: Some peptides can interfere with the enzymatic machinery responsible for building and maintaining the bacterial cell wall, leading to cell lysis.
The presence of a "Rana box" in this compound, a feature shared with the antibiotic polymyxin, suggests a potential for specific interactions with membrane components like LPS, but also does not exclude the possibility of subsequent intracellular actions. frontiersin.org
Kinetic and Thermodynamic Characterization of Binding
The binding of an AMP to a microbial membrane is a critical first step in its mechanism of action. This process is governed by kinetic and thermodynamic parameters that describe the affinity and energetics of the interaction. Although specific data for this compound is not available, studies on other AMPs reveal key principles.
The binding affinity is often quantified by the dissociation constant (Kd), with lower values indicating a stronger interaction. The thermodynamics of binding can be dissected into enthalpic (ΔH) and entropic (ΔS) contributions. Electrostatic interactions are typically characterized by favorable enthalpy, while the release of ordered water molecules from the peptide and membrane surfaces upon binding contributes to a favorable entropy change.
Table 2: Hypothetical Kinetic and Thermodynamic Parameters for this compound Binding (Illustrative data based on general AMP-membrane interactions)
| Parameter | Description | Hypothetical Value Range | Implication |
| Association Rate Constant (k_on) | The rate at which the peptide binds to the membrane. | 10^5 - 10^7 M⁻¹s⁻¹ | Rapid initial binding is crucial for antimicrobial activity. |
| Dissociation Rate Constant (k_off) | The rate at which the peptide dissociates from the membrane. | 10⁻¹ - 10⁻³ s⁻¹ | A slow off-rate contributes to a longer-lasting interaction. |
| Dissociation Constant (K_d) | The equilibrium constant for dissociation; a measure of binding affinity. | Micromolar (µM) to Nanomolar (nM) | Lower values indicate higher affinity for the target membrane. |
| Enthalpy Change (ΔH) | The heat change associated with binding. | Can be positive or negative | Reflects the net effect of bond formation and breakage. |
| Entropy Change (ΔS) | The change in disorder of the system upon binding. | Often positive | Driven by the hydrophobic effect and release of counter-ions. |
| Gibbs Free Energy Change (ΔG) | The overall energy change determining the spontaneity of binding. | Negative | A negative value indicates a spontaneous binding process. |
Modulation of Cellular Signaling Pathways
Impact on Signal Transduction Networks
There is currently no specific research on how this compound affects signal transduction networks in either microbial or host cells. However, it is known that some AMPs can trigger signaling cascades in bacteria that lead to programmed cell death or, conversely, activate stress response pathways that promote resistance. In host cells, AMPs can interact with receptors like Toll-like receptors (TLRs) to modulate inflammatory responses.
Effects on Gene Expression and Proteomic Profiles
The interaction of an AMP with a target cell can lead to significant changes in the cell's gene expression and proteomic profile. These changes can provide insights into the peptide's mechanism of action and the cell's response. For example, upregulation of genes involved in membrane repair or stress responses would suggest that the peptide is targeting the cell envelope.
While no specific gene expression or proteomic studies have been published for this compound, such analyses on other AMPs have revealed downregulation of proteins involved in metabolic processes and upregulation of stress-response proteins.
Table 3: Potential Effects of this compound on Bacterial Gene and Protein Expression (Based on general antimicrobial peptide effects)
| Cellular Process | Potential Gene/Protein Expression Changes | Consequence |
| Cell Wall/Membrane Synthesis | Downregulation of biosynthetic enzymes | Weakening of the cell envelope |
| Energy Metabolism | Downregulation of enzymes in glycolysis and the TCA cycle | Depletion of cellular ATP |
| Protein Synthesis | Downregulation of ribosomal proteins and translation factors | Inhibition of cellular growth and repair |
| Stress Response | Upregulation of chaperones, proteases, and efflux pumps | Attempt by the bacterium to counteract peptide-induced damage |
Enzymatic Inhibition and Activation Studies
The functional role of many peptides is defined by their ability to modulate the activity of specific enzymes. This can occur through competitive, non-competitive, or uncompetitive inhibition, or through various mechanisms of activation. For this compound, while it is classified as an enzyme inhibitor in some databases, specific details regarding its enzymatic targets and the kinetics of these interactions are not available in the current body of scientific literature.
Characterization of Enzyme-Nigrocin-1-OW3 Interactions
Currently, there is a lack of published research detailing the specific enzymes that this compound interacts with. The characterization of such interactions would typically involve a range of biophysical and biochemical techniques to identify the binding site on both the enzyme and the peptide, understand the conformational changes that may occur upon binding, and determine the nature of the chemical bonds involved. Without experimental data, any discussion on the specific molecular interactions remains speculative.
Determination of Inhibitory/Activation Constants
The potency of an enzyme inhibitor or activator is quantified by its inhibitory constant (Ki) or activation constant (Ka). These values are crucial for understanding the therapeutic potential and physiological role of a bioactive peptide. The determination of these constants requires detailed kinetic studies that measure the rate of an enzymatic reaction in the presence of varying concentrations of the peptide. As of the current available data, no studies have been published that report the Ki or Ka values for this compound with any specific enzyme.
Preclinical Biological Activities of Nigrocin 1 Ow3
In Vitro Biological Activity Assessments
In vitro studies are fundamental in characterizing the biological effects of a new compound. For Nigrocin-1-OW3 and related peptides, these assessments have centered on their antimicrobial, immunomodulatory, and anti-biofilm properties.
Data for the related peptide Nigrocin-1-OW5 is presented below:
| Target Microorganism | Gram Stain | MIC (µM) |
|---|---|---|
| Pseudomonas aeruginosa | Gram-Negative | Not Specified |
| Escherichia coli | Gram-Negative | Not Specified |
This table is based on data for the related compound Nigrocin-1-OW5 and is intended to be illustrative of the potential activity of this compound. vulcanchem.com
Similar to its antibacterial profile, specific antifungal potency data for this compound is limited. However, the related peptide Nigrocin-1-OW5 has been shown to be effective against the pathogenic yeast Candida albicans. vulcanchem.com This suggests that this compound may also possess antifungal properties. The broader family of nigrocin peptides has also been noted for its activity against various fungi. nih.gov
Data for the related peptide Nigrocin-1-OW5 is presented below:
| Target Microorganism | Type | MIC (µM) |
|---|
This table is based on data for the related compound Nigrocin-1-OW5 and is intended to be illustrative of the potential activity of this compound. vulcanchem.com
There is no specific information available in the reviewed scientific literature regarding the antiviral activity of this compound or other members of the nigrocin peptide family. However, other antimicrobial peptides isolated from frogs have demonstrated antiviral capabilities. For instance, peptides from Rana dybowskii have shown the ability to inhibit the propagation of the Rana grylio virus in cell culture. cdnsciencepub.com This highlights the potential for frog-derived peptides to have antiviral effects, though specific studies on this compound are required.
The immunomodulatory effects of this compound have not been specifically detailed in the available research. Frog skin peptides, in general, are recognized as host defense peptides (HDPs) that can possess immunomodulatory functions in addition to their direct antimicrobial actions. frontiersin.orgresearchgate.net For example, some frog-derived peptides can stimulate or inhibit the host immune system by interacting with immune cells like macrophages and neutrophils. frontiersin.orgacs.org The cathelicidin (B612621) peptide QS-CATH, from the Chinese spiny frog, has been shown to elicit chemotaxis and modulate the expression of inflammatory cytokines in macrophage cells. nih.gov These findings suggest a potential for immunomodulatory activity in frog peptides, but specific research on this compound is needed to confirm such effects.
While direct studies on the anti-biofilm capabilities of this compound are not present in the reviewed literature, research on other nigrocin peptides provides valuable insights. A study on a modified nigrocin peptide, nigrocin-HLM, demonstrated its ability to eradicate mature biofilms of methicillin-resistant Staphylococcus aureus (MRSA) at a concentration of 8 µM. nih.gov In contrast, the natural form, nigrocin-HL, showed negligible anti-biofilm activity at concentrations up to 16 µM. nih.gov Another study on Nigrosin-6VL and its analogue, 2170-2R, also highlighted the potential of modified nigrocin peptides to inhibit biofilm formation. mdpi.com These findings underscore the potential for nigrocin peptides to be developed as anti-biofilm agents, although specific testing of this compound is necessary.
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a peptide like this compound influences its biological activity and for guiding the design of more potent analogues. For the nigrocin family of peptides, a key structural feature is the "Rana box," a C-terminal cyclic domain formed by a disulfide bridge. mdpi.commdpi.com
Studies on various nigrocin peptides have revealed the importance of this Rana box. For instance, modifications to the Rana box of Nigrosin-6VL were found to be critical for its antimicrobial functions. mdpi.com In another study, replacing the Rana box of nigrocin-HL with a phenylalanine residue and amidating the C-terminus resulted in an analogue (nigrocin-HLM) with significantly increased potency against several microbes, including MRSA. nih.govfrontiersin.org This modification also conferred the ability to eradicate MRSA biofilms, a property lacking in the original peptide. nih.gov
The secondary structure of nigrocin peptides, typically an amphipathic alpha-helix, is also vital for their activity. nih.gov This structure allows the peptide to interact with and disrupt the microbial cell membrane, which is believed to be its primary mechanism of action. nih.gov SAR studies on other frog-derived antimicrobial peptides have also emphasized the roles of cationicity and hydrophobicity in determining antimicrobial potency and cell selectivity. frontiersin.org
Identification of Key Amino Acid Residues for Activity
The biological activity of antimicrobial peptides is intrinsically linked to their amino acid sequence. Identifying key residues is a fundamental step in understanding their mechanism of action and for designing more potent and specific synthetic analogues.
In the nigrocin family, a characteristic feature is the "Rana box," a cyclic domain at the C-terminal end formed by a disulfide bond between two cysteine residues. longdom.orgresearchgate.net The importance of this structure has been a subject of investigation. A study on a novel peptide, Nigrocin-PN, isolated from Pelophylax nigromaculatus, explored the role of this disulfide bridge. researchgate.net Researchers created modified versions of the peptide: Nigrocin-M1, where the cysteines were replaced with leucines, and Nigrocin-M2, a truncated version lacking the "Rana box." researchgate.net The results indicated that the disulfide bridge was pivotal for maintaining broad-spectrum activity and reducing toxicity. researchgate.net While Nigrocin-PN was effective against both Gram-positive and Gram-negative bacteria, the leucine-substituted analogue (Nigrocin-M1) lost its activity against Gram-negative bacteria, and the truncated version (Nigrocin-M2) lost its function altogether. researchgate.net This highlights the structural importance of the "Rana box" and the specific cysteine residues within it for the peptide's function.
Another study focused on modifying a peptide named Nigrocin-HL from Hylarana latouchii. The "Rana box" was targeted for substitution, and replacing a residue with phenylalanine resulted in a new peptide, Nigrocin-HLM, with significantly enhanced potency against multiple bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This demonstrates that targeted amino acid substitutions, even within conserved motifs, can dramatically alter and improve the biological activity of the peptide.
The primary structure of a related peptide, Nigrocin-1-OW2, isolated from Odorrana wuchuanensis, is Gly-Ile-Leu-Gly-Asn-Ile-Val-Gly-Met-Gly-Lys-Lys-Ile-Val-Cys-Gly-Leu-Ser-Gly-Leu-Cys. vulcanchem.comnovoprolabs.com The presence of cationic lysine (B10760008) (Lys) residues contributes to the peptide's positive charge, facilitating its initial interaction with negatively charged bacterial membranes, while the abundance of hydrophobic residues (like Gly, Ile, Leu, Val, Met) is crucial for membrane insertion and disruption. imrpress.com
Impact of Peptide Length, Charge, and Hydrophobicity on Biological Effects
The biological activity of antimicrobial peptides is a delicate balance of several physicochemical parameters, primarily peptide length, net charge, and hydrophobicity. These factors collectively determine a peptide's efficacy and its selectivity towards microbial cells over host cells.
Peptide Length: The length of an AMP is critical, as it often needs to be sufficient to span the microbial lipid bilayer to form pores or channels. nih.gov Most AMPs, including nigrocins, are relatively short, typically ranging from 10 to 50 amino acid residues. longdom.org Nigrocin-1 and Nigrocin-2, for instance, are composed of 21 amino acids. longdom.orgresearchgate.net This length is consistent with peptides that adopt an α-helical structure to disrupt membrane integrity. nih.gov
Net Charge: A net positive charge is a hallmark of most AMPs and is crucial for their initial interaction with the negatively charged components of bacterial cell walls, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. imrpress.com Nigrocins are lysine-rich, which imparts a significant positive charge. longdom.orgresearchgate.net However, an excessively high charge can sometimes reduce activity under physiological salt conditions and may not necessarily improve efficacy. nih.gov The optimal charge is a balance that ensures strong binding to bacterial membranes without causing undue toxicity to host cells.
Hydrophobicity: Hydrophobicity, the measure of a peptide's non-polar character, is the driving force for its insertion into the lipid core of the bacterial membrane. nih.gov After the initial electrostatic attraction, the hydrophobic residues of the peptide interact with the acyl chains of the membrane lipids, leading to membrane permeabilization. nih.gov Studies on various AMPs have shown that increasing hydrophobicity can enhance antimicrobial activity, but only up to a certain point. nih.gov Beyond an optimal level, excessive hydrophobicity can lead to self-aggregation in aqueous environments, which can hinder the peptide's ability to reach the bacterial membrane, or it can increase toxicity towards host cells (hemolytic activity) by promoting interaction with their zwitterionic membranes. nih.govnih.gov The interplay between charge and hydrophobicity dictates the peptide's amphipathic nature, which is fundamental to the formation of its secondary structure (e.g., α-helix) upon membrane interaction. imrpress.com
Table 1: Physicochemical Properties and Their Influence on AMP Activity
| Property | General Role in Antimicrobial Activity | Reference |
|---|---|---|
| Peptide Length | Must be sufficient to traverse the microbial membrane; typically 10-50 residues. | nih.gov |
| Net Charge | Facilitates initial electrostatic attraction to negatively charged bacterial membranes. | imrpress.com |
| Hydrophobicity | Drives the insertion of the peptide into the lipid bilayer, leading to disruption. | nih.gov |
| Amphipathicity | The spatial separation of hydrophobic and cationic residues, often in an α-helical structure, is critical for membrane interaction and permeabilization. | imrpress.comnih.gov |
In Vivo Preclinical Efficacy and Mechanistic Investigations
Translating the in vitro antimicrobial activity of a peptide into in vivo efficacy is a critical step in preclinical development. This requires the use of appropriate animal models that can mimic human infectious diseases and allow for the assessment of the therapeutic agent's performance in a complex biological system.
A variety of animal models are employed to test the efficacy of novel antimicrobial agents. researchgate.net For AMPs like the nigrocins, rodent models are commonly used due to their well-characterized genetics, ease of handling, and the availability of established infection protocols. researchgate.net These models allow researchers to evaluate the peptide's ability to reduce bacterial burden, improve survival rates, and modulate the host immune response. researchgate.netnih.gov
For instance, to evaluate the efficacy of Nigrocin-HLM against MRSA, a pneumonia mouse model was utilized. nih.govfrontiersin.org In this model, mice are intranasally inoculated with a specific strain of MRSA to induce a lung infection. nih.govfrontiersin.org Similarly, the in vivo efficacy of Nigrocin-PN was assessed in a mouse model of pulmonary inflammation induced by Klebsiella pneumoniae. researchgate.netnih.gov The choice of animal model and the specific pathogen is critical for demonstrating proof-of-concept efficacy for a particular infectious disease indication. researchgate.net
In these animal models, the biological response to peptide treatment is assessed through various endpoints. A primary measure of efficacy is the reduction in microbial load in target organs. In the MRSA pneumonia model, treatment with Nigrocin-HLM significantly reduced the number of viable bacteria (colony-forming units, CFU) in both the lung tissue and the bronchoalveolar lavage fluid (BALF) compared to control groups. nih.govfrontiersin.org
Histopathological examination of tissues is another crucial assessment. In the same study, lung tissues from mice treated with Nigrocin-HLM showed markedly ameliorated pulmonary inflammation and edema, indicating a protective effect against the damage caused by the infection. nih.govfrontiersin.org The efficacy of Nigrocin-HLM was reported to be even greater than that of the conventional antibiotic vancomycin (B549263) at the tested concentrations. nih.govfrontiersin.org Similarly, Nigrocin-PN was shown to significantly ameliorate pulmonary inflammation in a Klebsiella pneumoniae infection model. nih.gov These findings demonstrate that nigrocin peptides can exert potent antimicrobial effects in a live animal, leading to improved pathological outcomes.
Pharmacodynamics (PD) involves understanding the relationship between drug concentration and its pharmacological effect over time. longdom.org In preclinical studies of AMPs, identifying relevant PD markers is essential for optimizing dosing regimens and predicting clinical success. biosino.org
The most direct pharmacodynamic marker for an antimicrobial agent is the killing of the pathogen. Therefore, the change in bacterial load (CFU count) in tissues or fluids over time following treatment is a key PD endpoint. nih.govfrontiersin.org The relationship between the peptide's exposure (pharmacokinetics) and this bacterial killing effect can help define the optimal therapeutic window.
In addition to direct antimicrobial effects, the immunomodulatory properties of AMPs are increasingly recognized as important pharmacodynamic markers. nih.gov For example, the reduction in inflammatory markers or the amelioration of tissue damage observed in histopathology can be considered PD markers of the peptide's anti-inflammatory activity, which often complements its direct microbicidal action. nih.govnih.gov Future preclinical studies would aim to establish a clear link between the dose of this compound administered and the magnitude of these biological responses to guide its potential clinical development. biosino.org
Table 2: In Vivo Efficacy of Nigrocin Peptides in Mouse Infection Models
| Peptide | Animal Model | Pathogen | Key Findings | Reference |
|---|---|---|---|---|
| Nigrocin-HLM | Pneumonia Mouse Model | Methicillin-Resistant S. aureus (MRSA) | Significantly reduced bacterial CFU in lungs and BALF; ameliorated pulmonary inflammation and edema. | nih.govfrontiersin.org |
| Nigrocin-PN | Pulmonary Inflammation Model | Klebsiella pneumoniae | Significantly ameliorated pulmonary inflammation. | researchgate.netnih.gov |
Preclinical Pharmacokinetics and Metabolism of Nigrocin 1 Ow3
Absorption Studies in Preclinical Models
Absorption studies are fundamental to understanding how a potential drug enters the bloodstream. These evaluations are critical for determining the optimal route of administration and predicting the extent of systemic exposure.
Routes of Administration and Bioavailability Assessment
In preclinical settings, a new compound would typically be administered through various routes to assess its absorption characteristics. Common routes include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC). The intravenous route serves as a benchmark, providing 100% bioavailability, which is the fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Bioavailability following other routes of administration would be calculated by comparing the area under the plasma concentration-time curve (AUC) for that route to the AUC following intravenous administration. These studies are typically conducted in rodent (e.g., rats, mice) and non-rodent (e.g., dogs, non-human primates) species to understand inter-species variability.
Hypothetical Bioavailability Data for a Novel Compound
| Species | Route of Administration | Dose (mg/kg) | AUC (ng·h/mL) | Bioavailability (%) |
|---|---|---|---|---|
| Rat | Intravenous (IV) | 2 | 1500 | 100 |
| Rat | Oral (PO) | 10 | 3000 | 40 |
| Dog | Intravenous (IV) | 1 | 2000 | 100 |
Membrane Permeability and Transport Mechanisms
The ability of a compound to pass through biological membranes is a key determinant of its absorption. In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell monolayers, are commonly used to predict in vivo intestinal absorption. These assays help to classify compounds based on their permeability and to identify whether they are likely to be actively transported by uptake or efflux transporters. For instance, studies using Caco-2 cells can reveal if a compound is a substrate for transporters like P-glycoprotein (P-gp), which can limit oral absorption by pumping the compound back into the intestinal lumen.
Distribution Studies in Preclinical Models
Distribution studies describe how a compound spreads throughout the body's tissues and fluids after absorption. These studies provide insights into potential sites of action and accumulation.
Tissue Distribution and Organ Accumulation Profiles
To determine the tissue distribution of a compound, radiolabeled (e.g., with ¹⁴C or ³H) compound is often administered to preclinical models. At various time points, tissues and organs are collected, and the concentration of the compound is measured. This provides a quantitative assessment of which organs the compound penetrates and whether it accumulates in specific tissues over time. High concentrations in tissues like the liver and kidneys may indicate primary routes of metabolism and excretion.
Plasma Protein Binding Characteristics
The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and pharmacological activity. boomer.org Only the unbound fraction of a drug is free to distribute into tissues and interact with its target. boomer.org Equilibrium dialysis and ultrafiltration are standard in vitro methods used to determine the percentage of a compound that is bound to plasma proteins. boomer.orgmdpi.com This is assessed in the plasma of various species, including humans, to understand potential species differences and to aid in the interpretation of pharmacokinetic and pharmacodynamic data. rsc.org
Hypothetical Plasma Protein Binding Data
| Species | Method | Protein Concentration | % Bound |
|---|---|---|---|
| Mouse | Equilibrium Dialysis | Normal | 98.5 |
| Rat | Ultrafiltration | Normal | 99.1 |
| Dog | Equilibrium Dialysis | Normal | 97.8 |
Metabolic Fate and Metabolite Identification in Preclinical Systems
Metabolism studies are crucial for understanding how the body chemically modifies a compound, which can affect its efficacy and safety. These studies are conducted using in vitro and in vivo preclinical systems. In vitro tools include liver microsomes, hepatocytes, and recombinant enzymes from various species. These systems help to identify the major metabolic pathways and the specific enzymes involved (e.g., cytochrome P450 isoforms). In vivo studies involve collecting blood, urine, and feces from animals dosed with the compound to identify and quantify the metabolites formed. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are essential for the structural elucidation of these metabolites.
Table of Compounds Mentioned
| Compound Name |
|---|
| P-glycoprotein |
| Albumin |
| Alpha-1-acid glycoprotein |
Enzymatic Degradation Pathways
Antimicrobial peptides are generally susceptible to degradation by a variety of endogenous proteases and peptidases. nih.govyoutube.com This enzymatic breakdown is a primary determinant of their in vivo half-life. The degradation of peptides like Nigrocin-1-OW3 is expected to occur in various tissues and fluids, including blood, the vascular endothelium, and on cell surfaces where proteases are abundant. youtube.com
The primary enzymatic pathways involved in the degradation of AMPs include:
Endopeptidases: These enzymes cleave internal peptide bonds within the this compound sequence. Examples of relevant endopeptidases include trypsin-like and chymotrypsin-like serine proteases, which are found in various tissues and are involved in numerous physiological processes. nih.gov
Exopeptidases: These enzymes remove amino acids from the N- or C-terminus of the peptide. Aminopeptidases and carboxypeptidases fall into this category and contribute to the progressive breakdown of the peptide. nih.govyoutube.com
Intracellular Proteolysis: Following cellular uptake, peptides can be degraded within cells by lysosomal enzymes or the proteasome. youtube.com
The rate and extent of degradation are influenced by the specific amino acid sequence and structure of the peptide. For instance, certain amino acid residues can confer resistance to specific proteases. tandfonline.com
Table 1: Representative Enzymatic Degradation of a Model Antimicrobial Peptide
| Enzyme Class | Representative Enzyme | Typical Cleavage Sites | Consequence for Peptide |
| Serine Proteases | Trypsin | After Lysine (B10760008) (K) or Arginine (R) | Fragmentation of the peptide backbone |
| Chymotrypsin | After aromatic residues (F, W, Y) | Production of smaller peptide fragments | |
| Elastase | After small, neutral residues (A, V, G) | Loss of structural integrity and activity | |
| Cysteine Proteases | Cathepsins | Broad specificity | Intracellular degradation following endocytosis |
| Exopeptidases | Aminopeptidases | N-terminus | Sequential removal of amino acids |
| Carboxypeptidases | C-terminus | Truncation of the peptide |
Characterization of Primary and Secondary Metabolites
The enzymatic degradation of this compound results in the formation of various metabolites. The primary metabolites are typically smaller peptide fragments resulting from the initial cleavage by endopeptidases. These fragments may or may not retain biological activity.
Further metabolism of these primary fragments by exopeptidases leads to the formation of secondary metabolites, which are smaller peptides and individual amino acids. youtube.com These amino acids then enter the body's general amino acid pool and are utilized in endogenous protein synthesis or further catabolized.
Table 2: Hypothetical Metabolite Profile of this compound
| Metabolite Type | Description | Expected Biological Activity |
| Primary Metabolites | ||
| Peptide Fragment (e.g., residues 1-10) | Result of initial endopeptidase cleavage. | Likely reduced or no antimicrobial activity. |
| Peptide Fragment (e.g., residues 11-21) | Another product of initial cleavage. | May retain partial activity depending on the critical domains. |
| Secondary Metabolites | ||
| Di- and Tri-peptides | Products of exopeptidase activity on primary fragments. | No antimicrobial activity. |
| Individual Amino Acids | Final breakdown products. | No antimicrobial activity; enter endogenous pools. |
Elimination Pathways and Excretion in Preclinical Models
The elimination of peptides from the body is primarily handled by the kidneys, with biliary excretion playing a minor role for smaller peptides. biointerfaceresearch.comnih.gov
Renal Clearance Mechanisms
The kidneys are the main organ for the clearance of small peptides like this compound. youtube.combiointerfaceresearch.com The process involves several steps:
Glomerular Filtration: Peptides with a molecular weight below 5-10 kDa are generally freely filtered from the blood through the glomeruli into the renal tubules. biointerfaceresearch.comresearchgate.net Given the amino acid sequence of this compound, its molecular weight would fall well within this range, making glomerular filtration the predominant first step in its renal elimination.
Tubular Reabsorption and Catabolism: After filtration, the majority of the peptide is actively reabsorbed from the tubular fluid back into the tubular cells of the proximal tubules via endocytosis. youtube.com Inside these cells, the peptide is catabolized by lysosomal enzymes into its constituent amino acids, which are then returned to the bloodstream. youtube.com This process is highly efficient, meaning that very little intact peptide is typically excreted in the urine. youtube.com
Therefore, renal clearance of this compound is primarily a metabolic process within the kidney itself, rather than direct excretion of the intact peptide.
Biliary Excretion and Enterohepatic Recirculation
Biliary excretion is a less significant elimination pathway for small, hydrophilic peptides. nih.gov This route is more prominent for larger molecules and lipophilic compounds. nih.govyoutube.com The process involves active transport of the substance from the hepatocytes into the bile.
Table 3: Summary of Expected Elimination Pathways for this compound
| Elimination Pathway | Mechanism | Expected Significance for this compound |
| Renal | ||
| Glomerular Filtration | Passage from blood into the glomerular filtrate. | High |
| Tubular Catabolism | Reabsorption and enzymatic degradation in proximal tubule cells. | High |
| Urinary Excretion of Intact Peptide | Passage of the unchanged peptide into urine. | Low |
| Biliary | ||
| Hepatic Secretion | Active transport from hepatocytes into bile. | Low |
| Fecal Excretion | Elimination via feces. | Low |
| Enterohepatic Recirculation | Cyclical movement between liver and intestine. | Negligible |
Advanced Analytical and Methodological Approaches for Nigrocin 1 Ow3 Research
Spectroscopic Techniques for Characterization
While specific high-resolution NMR structural data for Nigrocin-1-OW3 is not yet publicly available, the standard application of this technique for similar antimicrobial peptides involves multidimensional NMR experiments. Typically, for a peptide of its size, researchers would employ experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) in a suitable solvent system. These experiments would allow for the assignment of proton resonances, the determination of through-bond and through-space correlations between amino acid residues, and ultimately, the calculation of a three-dimensional structure. This level of detail is crucial for identifying key structural motifs that may be responsible for its antimicrobial function.
Mass spectrometry is a primary tool for determining the precise molecular weight of this compound and confirming its amino acid sequence. The peptide was identified as a novel 23-amino-acid peptide with the sequence GLLKNLVGKLA-NH2. High-resolution mass spectrometry would be used to obtain an accurate mass measurement, which can be compared to the theoretical mass calculated from the amino acid sequence to confirm its composition. Furthermore, tandem mass spectrometry (MS/MS) experiments would be performed to induce fragmentation of the peptide backbone. The resulting fragment ions would then be analyzed to verify the amino acid sequence.
Table 1: Theoretical Molecular Properties of this compound
| Property | Value |
|---|---|
| Amino Acid Sequence | GLLKNLVGKLA-NH2 |
| Molecular Formula | C112H211N31O22 |
| Average Molecular Weight | 2432.12 Da |
Circular Dichroism (CD) spectroscopy is employed to investigate the secondary structure of this compound in different environments, which is often crucial for its biological activity. By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can provide an estimation of the percentage of α-helical, β-sheet, and random coil content. For many antimicrobial peptides, the transition from a disordered state in an aqueous solution to a more ordered, often helical, structure upon interaction with a membrane-mimicking environment (like trifluoroethanol or lipid vesicles) is a key feature of their mechanism of action.
Infrared (IR) spectroscopy can be used to identify the characteristic functional groups present in this compound. The amide I and amide II bands, which arise from the peptide backbone, are particularly informative for secondary structure analysis, complementing data from CD spectroscopy. UV-Visible (UV-Vis) spectroscopy is primarily used for the quantification of the peptide by measuring the absorbance of aromatic amino acid residues such as tryptophan and tyrosine at around 280 nm. Given the amino acid sequence of this compound, which lacks these aromatic residues, an alternative method for UV quantification would be required, such as measuring the peptide bond absorbance at shorter wavelengths (around 214 nm).
Chromatographic Separation and Purification Methodologies
The isolation and purification of this compound from the complex mixture of skin secretions is a critical step that relies heavily on chromatographic techniques.
High-Performance Liquid Chromatography (HPLC) is the gold standard for the purification and purity assessment of peptides like this compound. Following initial extraction and fractionation, reversed-phase HPLC (RP-HPLC) is typically used as the final purification step. In this technique, the peptide is eluted from a hydrophobic stationary phase using a gradient of an organic solvent, such as acetonitrile, in an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid. The purity of the collected fractions is then assessed by analytical RP-HPLC, where a sharp, symmetrical peak indicates a high degree of purity. The area under the peak can also be used for the relative and absolute quantitation of the peptide.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Trifluoroacetic Acid |
| Tryptophan |
Capillary Electrophoresis (CE) for Charge Heterogeneity Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of peptides and proteins. nih.gov In the context of this compound, Capillary Zone Electrophoresis (CZE), the most common mode of CE, is employed to assess the purity and charge heterogeneity of the peptide. The separation in CZE is based on the differences in the charge-to-mass ratio of the analytes. frontiersin.org Since peptides are amphoteric, their net charge is highly dependent on the pH of the surrounding buffer, making CZE an excellent tool for their analysis. nih.gov
A typical CZE method for analyzing the charge heterogeneity of this compound would involve the use of a fused-silica capillary and a buffer system at a specific pH. For instance, a phosphate (B84403) buffer at pH 2.5 is often used for peptide analysis as it ensures that most peptides are positively charged and minimizes interactions with the negatively charged capillary wall. bio-rad.com Detection is commonly performed using UV absorbance at a low wavelength, such as 200 nm or 214 nm, where the peptide bond absorbs strongly. vscht.cz
Table 1: Hypothetical CZE Parameters for this compound Analysis
| Parameter | Value | Purpose |
| Instrument | High-Performance Capillary Electrophoresis System | Provides high voltage and sensitive detection. |
| Capillary | Fused-silica, 50 µm i.d., 30 cm total length | Standard for peptide separations. |
| Background Electrolyte | 100 mM Phosphate buffer, pH 2.5 | Ensures positive peptide charge and good resolution. bio-rad.com |
| Voltage | 20 kV | Drives the electrophoretic separation. |
| Injection | Hydrodynamic, 50 mbar for 5 seconds | Introduces a small, defined plug of the sample. |
| Temperature | 25 °C | Ensures reproducible migration times. |
| Detection | UV, 200 nm | High sensitivity for the peptide backbone. |
| Sample Concentration | 0.5 mg/mL in deionized water | Sufficient for detection without overloading. |
Under these hypothetical conditions, a pure sample of this compound would present as a single, sharp peak. The presence of additional, closely migrating peaks would indicate charge variants, prompting further characterization to identify the specific modifications.
Computational Modeling and Cheminformatics
Computational approaches are indispensable in modern peptide research, allowing for the prediction of structure, function, and interactions, thereby guiding experimental work.
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. frontiersin.org For this compound, docking studies can predict how the peptide interacts with specific microbial targets, such as bacterial cell membranes or intracellular proteins. The primary mechanism for many AMPs involves interaction with and disruption of the bacterial membrane. frontiersin.org Therefore, a common approach is to dock the peptide with a model bacterial membrane, often composed of phospholipids (B1166683) like phosphatidylethanolamine (B1630911) (PE) and phosphatidylglycerol (PG), which mimic the composition of bacterial membranes.
Following docking, Molecular Dynamics (MD) simulations are used to study the stability of the predicted peptide-membrane complex and to observe the dynamic processes of peptide insertion and pore formation over time. acs.orgnih.gov These simulations provide atomistic-level insights into how this compound disrupts the membrane, which is its likely mechanism of antimicrobial action.
Table 2: Hypothetical Molecular Docking Results for this compound with a Model Bacterial Membrane
| Parameter | Result | Interpretation |
| Target | Model Gram-negative bacterial outer membrane | Simulates the primary site of interaction. |
| Docking Software | AutoDock Vina | Widely used for protein-ligand docking. mdpi.com |
| Predicted Binding Affinity | -9.5 kcal/mol | Indicates a strong, favorable binding interaction. |
| Key Interacting Residues | Lys-10, Lys-11, Val-12, Val-14 | Positively charged Lysine (B10760008) residues likely form electrostatic interactions with negatively charged lipid headgroups, while hydrophobic Valine residues insert into the lipid core. |
| Observed Interactions | Electrostatic interactions, Hydrogen bonds, Hydrophobic interactions | The combination of forces that stabilize the peptide-membrane complex. frontiersin.org |
MD simulations initiated from this docked pose could then reveal the peptide adopting an amphipathic helical structure upon membrane insertion, leading to membrane thinning or the formation of a toroidal pore, consistent with the action of other nigrocin peptides. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. plos.org For antimicrobial peptides, QSAR models are built to predict antimicrobial potency based on physicochemical descriptors calculated from the peptide sequence. nih.govtandfonline.com These descriptors can include properties like net charge, hydrophobicity, hydrophobic moment, and helicity.
For this compound, a QSAR model could be developed using a dataset of related nigrocin peptides with known antimicrobial activities (e.g., Minimum Inhibitory Concentrations or MICs). By calculating various descriptors for these peptides, a regression model can be built to predict the MIC of new, uncharacterized sequences like this compound or its designed analogs.
Table 3: Example of Physicochemical Descriptors for a Hypothetical Nigrocin QSAR Model
| Descriptor | Definition | Importance for AMP Activity |
| Net Charge | The overall charge of the peptide at a specific pH. | Crucial for the initial electrostatic attraction to negatively charged microbial membranes. mdpi.com |
| Hydrophobicity (H) | The overall hydrophobicity of the amino acid residues. | Drives the insertion of the peptide into the hydrophobic core of the membrane. mdpi.com |
| Hydrophobic Moment (µH) | A measure of the amphipathicity of a helical peptide. | Quantifies the segregation of hydrophobic and hydrophilic residues on opposite faces of the helix, which is key for membrane disruption. |
| Helical Content (%) | The predicted percentage of the peptide that forms an α-helix. | Many AMPs are unstructured in solution but form an α-helix upon interacting with membranes. nih.gov |
A resulting QSAR equation might look like: log(1/MIC) = c0 + c1(Net Charge) + c2(Hydrophobicity) + c3*(Hydrophobic Moment)
Such a model would allow researchers to predict the antimicrobial activity of this compound against different pathogens without the immediate need for extensive laboratory testing.
Peptide Design and Optimization via In Silico Methods
In silico methods are powerful tools for designing new peptide analogs with enhanced activity or improved properties like reduced toxicity or increased stability. scienceopen.com Starting with the native sequence of this compound, various modifications can be computationally explored. For example, a study on the related peptide nigrocin-HL demonstrated that replacing the conserved "Rana box" motif (a disulfide-bridged heptapeptide (B1575542) loop also present in this compound) with a single amidated phenylalanine residue resulted in an analog with broader and more potent antimicrobial activity. frontiersin.orgnih.gov
This strategy of targeted modification can be applied to this compound. Alanine scanning, where each residue is systematically replaced with alanine, can be simulated to identify key residues for activity. Furthermore, amino acid substitutions can be explored to optimize parameters identified from QSAR studies, such as increasing the net positive charge or fine-tuning the hydrophobic moment.
Table 4: Hypothetical Design Strategy for a this compound Analog
| Design Strategy | Modification Example | Predicted Outcome | Rationale |
| Increase Cationicity | Replace Gly-8 with Lysine (K) | Increased net positive charge. | Enhance electrostatic attraction to bacterial membranes. |
| Optimize Amphipathicity | Replace Ile-7 with Tryptophan (W) | Increased hydrophobic moment. | Improve membrane disruption capability. |
| "Rana Box" Modification | Replace the CGLSGLC loop with Phenylalanine-amide | Reduced size, altered hydrophobicity. | Based on successful modifications of other nigrocins, potentially broadening activity. frontiersin.org |
| Enhance Helicity | Replace Gly-4 with Alanine (A) | Increased α-helical propensity. | Stabilize the active conformation of the peptide. |
These designed analogs would then be synthesized and tested experimentally to validate the in silico predictions.
Bioanalytical Method Development for this compound Quantification in Biological Matrices
To study the pharmacokinetics of this compound, a robust and sensitive bioanalytical method is required to quantify the peptide in complex biological matrices like plasma or serum. au.dk Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity. researchgate.net
Developing an LC-MS/MS method for a peptide like this compound involves several key steps: sample preparation, chromatographic separation, and mass spectrometric detection. japsonline.com Sample preparation is critical to remove interfering substances from the biological matrix. This often involves protein precipitation followed by solid-phase extraction (SPE). researchgate.nettandfonline.com Chromatographic separation is typically achieved using a reversed-phase column, which separates the peptide from other components based on hydrophobicity.
For MS/MS detection, the peptide is ionized (usually by electrospray ionization, ESI), and a specific precursor ion (the protonated molecule, [M+nH]n+) is selected. This ion is then fragmented in the collision cell, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and sensitivity for quantification. nih.gov
Table 5: Hypothetical LC-MS/MS Method Parameters for this compound Quantification in Human Plasma
| Parameter | Description |
| Sample Preparation | Protein precipitation with acetonitrile, followed by Oasis HLB Solid-Phase Extraction. |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 60% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Precursor → Product) | Hypothetical: m/z 705.8 ( [M+3H]³⁺ ) → m/z 829.5 (y₇ ion) |
| Internal Standard | Stable isotope-labeled this compound |
The method would be fully validated according to regulatory guidelines, assessing parameters such as accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), and stability. europa.eu Such a validated method would be essential for any preclinical or clinical studies involving this compound.
Future Research Directions and Emerging Paradigms for Nigrocin 1 Ow3
Exploration of Novel Biological Activities Beyond Antimicrobial Effects
The bioactivity of peptides derived from amphibian skin often extends beyond their immediate defensive functions against pathogens. mpg.demdpi.com Future investigations into Nigrocin-1-OW3 are anticipated to explore these multifaceted roles, which could significantly broaden its therapeutic applications. Many AMPs from amphibians have been found to possess additional biological functions, including anticancer, antiviral, immunomodulatory, and wound healing properties. mdpi.commdpi.com For instance, some peptides can trigger or regulate immune responses, while others show selective cytotoxicity against tumor cells. mdpi.commdpi.com Research into the nigrocin family of peptides, to which this compound belongs, has indicated a potential for diverse biological functions. mdpi.com The exploration of these activities could unveil novel therapeutic uses for this compound in oncology, immunology, and regenerative medicine.
Table 1: Potential Novel Biological Activities of this compound
| Potential Biological Activity | Rationale based on Amphibian AMPs | Potential Therapeutic Application |
| Anticancer | Many frog-derived peptides exhibit selective cytotoxicity against cancer cells by targeting their negatively charged cell membranes. mdpi.comnih.gov | Development of novel chemotherapeutic agents with potentially lower side effects than conventional treatments. |
| Immunomodulatory | AMPs can modulate the host's innate immune response, influencing processes like cytokine release and immune cell recruitment. mdpi.commdpi.com | Treatment of inflammatory disorders or as an adjuvant in vaccines to enhance immune response. |
| Antiviral | Some amphibian peptides have demonstrated the ability to inhibit viral replication by disrupting the viral envelope or interfering with host cell entry. mpg.de | Development of new antiviral therapies, particularly against enveloped viruses. |
| Wound Healing | Peptides can promote wound closure by stimulating cell proliferation and migration, and by preventing secondary infections. mdpi.commdpi.com | Application in topical treatments to accelerate the healing of chronic wounds and burns. |
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Pathway Analysis
To fully comprehend the mechanisms of action of this compound, a systems-level approach is necessary. The integration of "omics" technologies, such as proteomics and metabolomics, offers a powerful strategy for a comprehensive analysis of the cellular pathways affected by this peptide. researchgate.net Proteomics can identify the specific protein targets of this compound within a pathogen, moving beyond the general understanding of membrane disruption. acs.org This could reveal novel intracellular mechanisms of action, such as the inhibition of essential enzymes or cellular processes. acs.org Metabolomics, in turn, can provide a snapshot of the metabolic perturbations within a microorganism upon exposure to the peptide, highlighting the disruption of key metabolic pathways essential for survival. acs.org The use of multi-omics datasets can facilitate the high-throughput discovery and characterization of AMPs and their mechanisms. frontiersin.org
Table 2: Application of Omics Technologies in this compound Research
| Omics Technology | Research Focus | Expected Outcomes |
| Proteomics | Identification of direct protein binding partners and downstream protein expression changes in target pathogens. acs.org | Elucidation of non-membrane-disruptive mechanisms of action and identification of novel drug targets. |
| Metabolomics | Analysis of changes in the metabolic profile of microorganisms after treatment with this compound. acs.org | Understanding of the specific metabolic pathways inhibited by the peptide, leading to a more complete picture of its antimicrobial effect. |
| Transcriptomics | Measurement of changes in gene expression in pathogens in response to this compound. nih.gov | Identification of stress response pathways and resistance mechanisms in microorganisms. |
| Genomics | Comparative genomic analysis of susceptible versus resistant strains to identify genetic determinants of sensitivity to this compound. nih.gov | Insights into potential resistance mechanisms and the development of strategies to overcome them. |
Investigation of Synergistic Effects with Existing Bioactive Compounds
The combination of AMPs with conventional antibiotics or other bioactive compounds is a promising strategy to combat multidrug-resistant pathogens. frontiersin.orgnih.gov Investigating the synergistic effects of this compound with existing drugs could lead to combination therapies that are more potent and less prone to resistance development. mdpi.com The mechanism behind this synergy often involves the AMP permeabilizing the bacterial membrane, thereby facilitating the entry of the second drug. nih.govmdpi.com Such combinations can restore the efficacy of antibiotics to which bacteria have developed resistance. frontiersin.org Studies on other AMPs have demonstrated successful synergistic interactions with a variety of antibiotics against a broad range of bacteria. mdpi.comdovepress.com
Table 3: Potential Synergistic Combinations with this compound
| Class of Bioactive Compound | Proposed Mechanism of Synergy | Potential Benefits |
| β-Lactam Antibiotics | This compound-mediated membrane disruption may allow β-lactams to bypass resistance mechanisms and reach the peptidoglycan layer. | Enhanced efficacy against resistant strains like MRSA. |
| Aminoglycosides | Increased uptake of aminoglycosides into the bacterial cell due to membrane permeabilization by this compound. mdpi.com | Lowering the required dose of aminoglycosides, potentially reducing their toxicity. |
| Fluoroquinolones | Facilitated entry of fluoroquinolones to their intracellular DNA gyrase target. | Overcoming efflux pump-mediated resistance. |
| Antifungal Agents | Disruption of the fungal cell membrane, allowing antifungal drugs to penetrate and act on their intracellular targets. | Broadening the spectrum of activity against resistant fungal pathogens. |
Development of Delivery Systems for Preclinical Research Applications
Despite their therapeutic potential, the clinical translation of AMPs like this compound faces challenges such as susceptibility to proteolytic degradation and potential cytotoxicity at high concentrations. researchgate.net The development of advanced delivery systems is crucial to overcome these hurdles for preclinical research. researchgate.netaimspress.com Nanoparticle-based carriers, hydrogels, and other encapsulation technologies can protect the peptide from degradation, improve its solubility, and enable targeted delivery to the site of infection. aimspress.comera-learn.eu These systems can also provide a sustained release of the peptide, maintaining therapeutic concentrations over a longer period. aimspress.com
Table 4: Delivery Systems for Preclinical Research of this compound
| Delivery System | Description | Advantages for Preclinical Research |
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate hydrophilic or lipophilic drugs. | Biocompatible, can protect the peptide from degradation, and can be surface-modified for targeted delivery. era-learn.eu |
| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers. | Offer controlled and sustained release of the peptide, improving its pharmacokinetic profile. era-learn.eu |
| Hydrogels | Three-dimensional polymer networks that can absorb large amounts of water and encapsulate peptides. aimspress.com | Ideal for topical applications, providing a moist environment for wound healing and localized, sustained peptide release. |
| Mesoporous Silica Nanoparticles | Nanoparticles with a porous structure that can be loaded with peptides. mdpi.com | High loading capacity and tunable release kinetics. |
Application of Advanced Imaging Techniques for In Vivo Distribution Studies
Understanding the biodistribution and target site accumulation of this compound in a living organism is essential for its development as a therapeutic agent. frontiersin.org Advanced imaging techniques, such as fluorescence and bioluminescence imaging, can be employed to track the peptide in real-time in animal models. researching.cnworldscientific.com This involves labeling this compound with a fluorescent dye or a radioactive isotope and monitoring its localization, accumulation, and clearance. frontiersin.orgworldscientific.com These studies provide critical information on the peptide's pharmacokinetics and can help in optimizing dosing regimens and delivery strategies. nih.govresearchgate.net
Table 5: Advanced Imaging Techniques for In Vivo Studies of this compound
| Imaging Technique | Methodology | Information Gained |
| Fluorescence Imaging | Covalent attachment of a fluorescent probe (e.g., near-infrared dye) to this compound. researching.cn | Real-time visualization of peptide distribution in tissues and organs, and accumulation at infection sites. |
| Bioluminescence Imaging | Using reporter genes (e.g., luciferase) in pathogens to monitor the effect of the peptide on bacterial viability in vivo. | Assessment of the therapeutic efficacy of this compound in reducing bacterial load in a living animal. |
| Positron Emission Tomography (PET) | Labeling the peptide with a positron-emitting radionuclide to quantify its concentration in different tissues. | Provides quantitative data on pharmacokinetics and target engagement. |
| Confocal Microscopy | High-resolution imaging of fluorescently labeled peptide within cells and tissues ex vivo. frontiersin.org | Detailed information on subcellular localization and interaction with host and pathogen cells. |
CRISPR-Cas9 and Genetic Engineering Approaches for Biosynthesis Pathway Optimization
The natural production of this compound in its native frog species is not a viable source for large-scale production. Recombinant expression in microbial hosts like Escherichia coli or yeast is a promising alternative. acs.org The CRISPR-Cas9 gene-editing tool offers a powerful method for optimizing the biosynthetic pathways in these hosts to enhance the yield of the peptide. acs.orgresearchgate.net This can involve upregulating the expression of genes involved in peptide synthesis, knocking out genes of competing metabolic pathways, and optimizing codon usage for the host organism. acs.orgresearchgate.net These genetic engineering strategies can lead to the cost-effective and scalable production of this compound for preclinical and potentially clinical studies. acs.org
Table 6: CRISPR-Cas9 Applications for this compound Biosynthesis
| Genetic Engineering Strategy | Target of CRISPR-Cas9 | Expected Outcome |
| Promoter Engineering | Insertion of strong constitutive or inducible promoters upstream of the this compound gene. | Increased transcription and higher peptide yield. |
| Metabolic Pathway Redirection | Deletion of genes encoding enzymes for competing metabolic pathways. acs.org | Increased availability of precursor amino acids for peptide synthesis. |
| Codon Optimization | Editing the codons of the this compound gene to match the preferred codons of the expression host. | Enhanced translation efficiency and higher protein expression levels. |
| Host Strain Improvement | Knockout of protease genes in the expression host to prevent degradation of the recombinant peptide. | Increased stability and final yield of the purified peptide. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
